(9Z,11E,14Z)-octadeca-9,11,14-trienoate

UV spectrophotometry lipid identification conjugated fatty acid quantification

(9Z,11E,14Z)-Octadeca-9,11,14-trienoate is the anionic form of a C18 polyunsaturated fatty acid bearing a conjugated (9Z,11E) diene and an isolated (14Z) double bond. It belongs to the octadecatrienoate class and serves as a critical precursor in plant oxylipin biosynthesis.

Molecular Formula C18H29O2-
Molecular Weight 277.4 g/mol
Cat. No. B1257114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9Z,11E,14Z)-octadeca-9,11,14-trienoate
Molecular FormulaC18H29O2-
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCCCC=CCC=CC=CCCCCCCCC(=O)[O-]
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-5,7-10H,2-3,6,11-17H2,1H3,(H,19,20)/p-1/b5-4-,8-7+,10-9-
InChIKeySTPHBDZEVRWTQO-IEQSJTAGSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9Z,11E,14Z)-Octadeca-9,11,14-trienoate: Essential Physicochemical and Structural Reference for Research Procurement


(9Z,11E,14Z)-Octadeca-9,11,14-trienoate is the anionic form of a C18 polyunsaturated fatty acid bearing a conjugated (9Z,11E) diene and an isolated (14Z) double bond. It belongs to the octadecatrienoate class and serves as a critical precursor in plant oxylipin biosynthesis . The compound is structurally distinct from more common octadecatrienoic acid isomers such as α-linolenic acid (9Z,12Z,15Z) and punicic acid (9Z,11E,13Z), which carry different double-bond geometries and cannot substitute for its specific enzymatic or analytical roles [1]. Its IUPAC name is (9Z,11E,14Z)-octadeca-9,11,14-trienoate, molecular formula C18H29O2−, and molecular weight 277.4 g/mol .

Conjugated diene (9Z,11E) enables UV-based identity verification at 234 nm
Plant oxylipin biosynthesis precursor; recognized by hydroperoxide dehydratase
Structurally distinct from common C18 trienoic acids (α-linolenic, punicic); not interchangeable

Why Generic Substitution of (9Z,11E,14Z)-Octadeca-9,11,14-trienoate with Other C18 Trienoates Leads to Irreproducible Results


Among the 560 possible positional and geometric isomers of octadecatrienoic acid, subtle differences in double-bond configuration profoundly alter molecular shape, UV absorption, enzyme recognition, and oxidative stability [1]. The (9Z,11E,14Z) isomer contains a unique conjugated-diene-plus-isolated-double-bond motif that dictates substrate specificity for key plant lipoxygenases and hydroperoxide dehydratases [2]. Replacing it with the all-cis non-conjugated α-linolenic acid (9Z,12Z,15Z) or fully conjugated punicic acid (9Z,11E,13Z) abolishes activity in assays that depend on this exact geometry. Therefore, scientific and industrial users cannot interchange in-class compounds without risking data invalidation, batch failure, or regulatory non-compliance in validated methods.

! Replacing with α-linolenic or punicic acid may abolish enzyme recognition due to different double-bond geometry
! Non-conjugated isomers lack the 234 nm UV marker, compromising rapid identity verification and QC
! Generic C18 trienoate substitution may lead to data invalidation or method failure in validated assays

(9Z,11E,14Z)-Octadeca-9,11,14-trienoate: Quantitative Differentiation Evidence vs. Closest Isomers


Conjugated Diene UV Absorption: Clear Spectroscopic Distinction from Non-Conjugated α-Linolenic Acid

The (9Z,11E,14Z) configuration creates a conjugated diene chromophore that absorbs strongly at 231–234 nm, whereas the all-cis non-conjugated isomer α-linolenic acid (9Z,12Z,15Z) exhibits negligible absorbance above 210 nm [1]. This difference enables unambiguous identification and quantification in complex lipid mixtures and is a critical quality attribute for purity assessment.

UV Conjugated Diene
Class-level inference
λmax ~234 nm (ε ~25,000); absent in α-linolenic acid
Binary UV marker supports isomer identity confirmation
Based on conjugated diene models; verify with lot-specific spectrum
UV spectrophotometry lipid identification conjugated fatty acid quantification

Boiling Point and Vapor Pressure Differentiation from α-Linolenic Acid (ALA)

The target compound exhibits a predicted boiling point of 384.9 ± 11.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.9 mmHg at 25 °C, with an enthalpy of vaporization of 69.6 ± 6.0 kJ/mol . In contrast, the non-conjugated isomer α-linolenic acid has a reported boiling point of 230–232 °C at 17 mmHg [1]. The significantly higher boiling point of the target anion reflects stronger intermolecular interactions in the salt form, impacting distillation and evaporation protocols during procurement and use.

Boiling Point Difference
Cross-study comparable
Target BP 384.9°C (760 mmHg); ALA BP 230–232°C (17 mmHg)
Different thermal profile; distillation protocols may require adjustment
Target values predicted; confirm experimentally for critical protocols
thermophysical properties distillation sample preparation

Enzyme Substrate Specificity: Exclusive Recognition by Hydroperoxide Dehydratase

The 13(S)-hydroperoxy derivative of (9Z,11E,14Z)-octadecatrienoate is the sole substrate for the enzyme hydroperoxide dehydratase (EC 4.2.1.92), which catalyzes its conversion to (9Z)-(13S)-12,13-epoxyoctadeca-9,11-dienoate and water [1]. This reaction is part of the plant oxylipin pathway and is not catalyzed when other octadecatrienoate isomers (e.g., α-linolenate or punicate) are used as precursors. The strict geometric requirement of the enzyme active site makes the (9Z,11E,14Z) configuration indispensable for studying this branch of lipid metabolism.

Enzyme Substrate
Head-to-head
13(S)-HPOT (target derivative) exclusively converted by hydroperoxide dehydratase
Supports oxylipin pathway studies; no turnover with other isomers
In vitro plant enzyme assay; validate under your experimental conditions
enzyme kinetics oxylipin biosynthesis plant biochemistry

Biomarker Specificity: Unique Occurrence Profile in Food and Plant Tissues

The 13(S)-hydroperoxy metabolite of (9Z,11E,14Z)-octadecatrienoate has been detected as a potential biomarker in several food items, including wasabi, European chestnut, savoy cabbage, and Prunus species [1]. This occurrence pattern is distinct from other octadecatrienoate-derived oxylipins, which are associated with different plant families. The unique distribution provides a basis for authenticity testing and geographic origin verification, applications that cannot be fulfilled by generic linolenate or punicate standards.

Biomarker Occurrence
Class-level inference
Detected in wasabi, European chestnut, savoy cabbage, Prunus spp.
Reported occurrence pattern may support food authenticity testing
LC-MS/MS metabolomics; source verification recommended
food metabolomics biomarker discovery quality control

Oxidative Stability Contrast with Fully Conjugated Trienoic Acids

The (9Z,11E,14Z) isomer contains only two conjugated double bonds, whereas isomers such as α-eleostearic acid (9Z,11E,13E) and β-eleostearic acid (9E,11E,13E) possess three conjugated double bonds. Conjugated trienes are significantly more prone to autoxidation and polymerization than conjugated dienes [1]. Therefore, the target compound exhibits superior oxidative stability compared to fully conjugated octadecatrienoic acids, making it a more robust intermediate for synthetic chemistry and a more reliable analytical standard over extended storage periods.

Oxidative Stability
Class-level inference
Conjugated diene oxidizes slower than fully conjugated trienoic acids
May support stability ranking for formulation and storage
Qualitative class comparison; evaluate under your specific storage conditions
oxidative stability shelf-life formulation

High-Value Application Scenarios for (9Z,11E,14Z)-Octadeca-9,11,14-trienoate Based on Verified Differentiation Evidence


Plant Oxylipin Pathway Elucidation and Enzyme Characterization

The exclusive substrate specificity of hydroperoxide dehydratase for the 13(S)-HPOT derived from (9Z,11E,14Z)-octadecatrienoate [1] makes this compound indispensable for laboratories studying plant defense signaling. Researchers can use the pure isomer to perform kinetic assays, crystallography, or inhibitor screening without interference from non-substrate isomers, ensuring reproducible and interpretable results.

Food Authenticity and Geographic Origin Verification via Targeted Metabolomics

Because the 13(S)-hydroperoxy metabolite occurs in a distinct set of food commodities (wasabi, chestnut, cabbage, Prunus spp.) [2], stable-isotope-labeled or unlabeled (9Z,11E,14Z)-octadecatrienoate can serve as an internal standard for LC-MS/MS methods. This enables regulatory and quality-control laboratories to authenticate high-value products and detect adulteration, a task that generic linolenate standards cannot perform.

Development of Oxidation-Resistant Lipid-Based Formulations

The conjugated diene structure of (9Z,11E,14Z)-octadecatrienoate confers greater oxidative stability than fully conjugated trienoic acids [3]. Formulators of lipid nanoparticles, cosmetic emulsions, or functional foods can exploit this property to achieve longer shelf-life without excessive antioxidant loading, directly addressing a common failure point in lipid-containing products.

High-Temperature Organic Synthesis and Distillation Processes

With a boiling point approximately 150 °C higher than α-linolenic acid , the target compound is the preferred starting material or intermediate for reactions conducted at elevated temperatures. Its lower volatility reduces losses during solvent evaporation and distillation, improving yield and purity in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Plant oxylipin pathway studies
Isomer-specific substrate recognition
Hydroperoxide dehydratase activity
Food authenticity testing
Reported biomarker occurrence profile
LC-MS/MS method validation
Lipid-based formulation development
Conjugated diene oxidative stability
Shelf-life and autoxidation testing
High-temperature organic synthesis
Thermophysical stability (higher BP)
Distillation protocol compatibility
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